N-Ethyldeoxynojirimycin Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

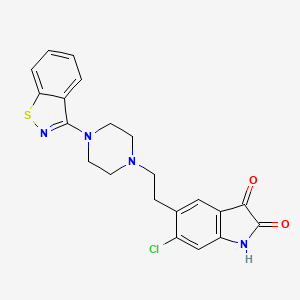

N-Ethyldeoxynojirimycin Hydrochloride (CAS No. 210241-65-9) is a chemical compound . It is used in the biomedical industry for studying various diseases such as Gaucher disease, Pompe disease, and Fabry disease . This compound exhibits significant capabilities as an inhibitor of glucosidases and glycosyltransferases .

Molecular Structure Analysis

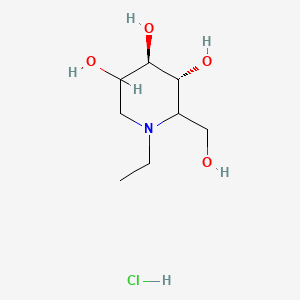

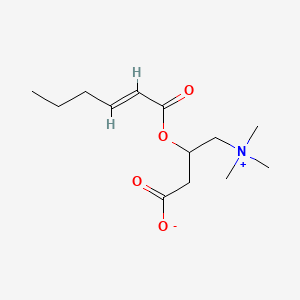

The molecular formula of N-Ethyldeoxynojirimycin Hydrochloride is C8H17NO4 HCl . The IUPAC name is (3R,4R)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride .Physical And Chemical Properties Analysis

The molecular weight of N-Ethyldeoxynojirimycin Hydrochloride is 227.69 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antiviral Therapy for Hepatitis B : It was found to suppress the secretion of Hepatitis B Virus (HBV) particles and cause intracellular retention of HBV DNA in HepG2 cells, suggesting its potential as an antiviral therapy for hepatitis B (Block et al., 1994).

Safety Assessment for Anti-AIDS Drug : SC-48334, a derivative of N-Ethyldeoxynojirimycin Hydrochloride, demonstrated no mutagenic or clastogenic effects in various assays, indicating its safety for use in humans as an anti-AIDS drug (Oshiro et al., 1992).

Potential Anti-HIV Activity : The compound showed potential anti-HIV activity by inhibiting glycoprotein processing, which may disrupt cell fusion and subsequent cell-cell transmission of the AIDS virus (Karpas et al., 1988).

Treatment of Type I Gaucher Disease : N-Butyldeoxynojirimycin (a related compound) was evaluated for its therapeutic potential in the treatment of type I (non-neuronopathic) Gaucher disease. This suggests its application in managing glycosphingolipidoses (Cox et al., 2003).

Broad-Spectrum Antiviral Drug Candidate : Studies on UV-4, which is structurally related to N-Ethyldeoxynojirimycin, suggested its potential as a broad-spectrum antiviral drug candidate, with demonstrated in vitro and in vivo activity against multiple viruses (Callahan et al., 2022; Shearer et al., 2022).

Regulation of Blood Sugar Levels and Antiviral Properties : DNJ, another related compound, was noted for its ability to regulate blood sugar levels and resist viruses and tumors (Ming, 2012).

Selective Control of N-Linked Glycosylation : N-Butyl-deoxynojirimycin, a related compound, was studied for its potential in treating lysosomal glycosphingolipid storage disorders and viral infections due to its inhibitory activity on α-glucosidase I and ceramide glucosyltransferase (Butters et al., 2000).

Inhibition of Glycolipid Biosynthesis : N-Butyldeoxynojirimycin, another derivative, was found to inhibit the biosynthesis of glycolipids in HL-60 cells, suggesting its potential use in treating glycolipid storage disorders (Platt et al., 1994).

Wirkmechanismus

Target of Action

N-Ethyldeoxynojirimycin Hydrochloride primarily targets α-glucosidase, an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body . This enzyme is involved in the breakdown of complex carbohydrates into simple sugars, which are then absorbed into the bloodstream.

Mode of Action

The compound acts as an α-glucosidase inhibitor . By inhibiting the activity of α-glucosidase, it delays the breakdown of carbohydrates and thus slows down the increase in blood glucose levels after a meal .

Biochemical Pathways

The suppression of intestinal α-1,4-glucosidase and α-1,6-glucosidase of hepatic glycogen-debranching enzymes leads to a reduced rate of oligosaccharide breakdown . This affects the carbohydrate metabolism pathway, resulting in slower absorption of glucose into the bloodstream.

Result of Action

The primary molecular effect of N-Ethyldeoxynojirimycin Hydrochloride’s action is the inhibition of α-glucosidase, leading to a delay in carbohydrate digestion and a slower increase in post-meal blood glucose levels . This can help manage blood glucose levels in individuals with diabetes.

Eigenschaften

IUPAC Name |

(3R,4R)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4.ClH/c1-2-9-3-6(11)8(13)7(12)5(9)4-10;/h5-8,10-13H,2-4H2,1H3;1H/t5?,6?,7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZSBJPQUMOYLM-YSPZXBHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C(C1CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC([C@H]([C@@H](C1CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747754 |

Source

|

| Record name | (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyldeoxynojirimycin Hydrochloride | |

CAS RN |

210241-65-9 |

Source

|

| Record name | (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

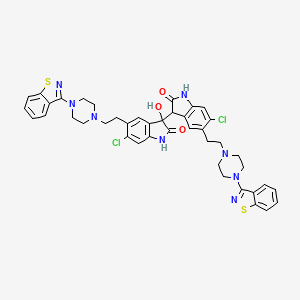

![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)

![4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B569113.png)